3-(4'-Chlorobiphenyl-4-YL) propan-1-OL

Lipophilicity Membrane Permeability Pharmacokinetics

Chlorinated biphenyl intermediates often show inconsistent lipophilicity and unpredictable dihedral angles, complicating SAR and materials design. This compound solves the variability with a fixed 4'-chloro handle. - **LogP 4.1** (0.8 units higher vs. non-halogenated) - optimal for CNS penetration. - **Orthogonal reactivity** - stable chloro group enables late-stage cross-coupling; free alcohol allows independent functionalization. - **Melting point ~65°C** - distinct thermal profile for liquid crystal tuning. - Available in research quantities with fast dispatch.

Molecular Formula C15H15ClO
Molecular Weight 246.73 g/mol
CAS No. 1000571-94-7
Cat. No. B3344920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4'-Chlorobiphenyl-4-YL) propan-1-OL
CAS1000571-94-7
Molecular FormulaC15H15ClO
Molecular Weight246.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCO)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H15ClO/c16-15-9-7-14(8-10-15)13-5-3-12(4-6-13)2-1-11-17/h3-10,17H,1-2,11H2
InChIKeyDCXUKSMOJPDVKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4'-Chlorobiphenyl-4-yl)propan-1-ol: Key Intermediate for Drug Discovery and Materials Science


3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (CAS 1000571-94-7) is a synthetic, monochlorinated biphenyl derivative bearing a terminal primary alcohol on a three-carbon alkyl chain [1]. As a functionalized biphenyl scaffold, it serves as a versatile intermediate for constructing more complex molecules in medicinal chemistry and advanced materials, including liquid crystal displays and anticoagulant analogs . Its properties are defined by the electron-withdrawing chlorine at the 4'-position, which modulates the aromatic ring's reactivity and the molecule's overall lipophilicity relative to its non-halogenated core.

Functionalized biphenyl scaffold for medicinal chemistry and materials science
Chlorine substituent modulates lipophilicity and reactivity in drug-design workflows
Terminal alcohol provides a handle for further functionalization and cross-coupling strategies

Why Non-Halogenated Biphenyls Cannot Substitute


Substituting 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol with a non-halogenated biphenyl propanol or a positional isomer fails because the chlorine substituent is not a passive bystander. The 4'-chloro group fundamentally alters key properties critical for reproducible research: it increases lipophilicity by approximately 0.8 LogP units compared to the parent biphenylpropanol, affects molecular geometry through steric and electronic influences on the biphenyl dihedral angle, and provides a specific synthetic handle for downstream cross-coupling reactions [1]. Using a non-halogenated or differently halogenated analog introduces uncontrolled variability in physicochemical properties, biological target engagement, and subsequent synthetic steps, invalidating comparative SAR, bioassay, or polymer synthesis protocols.

Lipophilicity shift
Non-halogenated analogs exhibit ~0.8 LogP lower; this may alter membrane partitioning and target engagement in biological assays.
Synthetic handle absent
Lack of chlorine eliminates a key site for Pd-catalyzed cross-coupling, limiting orthogonal functionalization and library synthesis.
Solid-state geometry
Chlorine influences biphenyl dihedral angle and melting point; substitution may disrupt material packing or liquid-crystal phase behavior.

Quantitative Comparison with Structural Analogs


Enhanced Lipophilicity and Membrane Permeability

The target compound exhibits a computed LogP (XLogP3) of 4.1, which is approximately 0.8 units higher than the XLogP3 of 3.3 estimated for the non-halogenated analog, 3-(biphenyl-4-yl)propan-1-ol (CAS 78733-60-5) [1]. This difference, driven by the hydrophobic chlorine atom, translates to a roughly 6-fold increase in partition coefficient, indicating superior passive membrane permeability—a critical parameter for central nervous system drug candidates or intracellular target engagement where the non-halogenated compound may be insufficiently lipophilic.

Lipophilicity
Computed
XLogP3 4.1 vs. 3.3 for non-halogenated analog
Δ LogP ≈ +0.8
May support membrane permeability assay context
Computed values; experimental logD verification recommended
Lipophilicity Membrane Permeability Pharmacokinetics Drug Design

Higher Thermal Stability vs. Non-Halogenated Analog

The target compound has a predicted boiling point of 395.1±30.0 °C at 760 mmHg and a flash point of 192.7±24.6 °C, compared to 369.6±21.0 °C and 158.9 °C for the non-halogenated analog [1]. This represents a 25.5 °C increase in boiling point and a 33.8 °C increase in flash point. For researchers scaling reactions under thermal stress or requiring higher temperature processing windows, this enhanced thermal stability offers a wider operational safety margin and reduces the risk of premature volatilization or degradation.

Thermal Stability
Predicted
Boiling point 395.1°C vs. 369.6°C
Flash point 192.7°C vs. 158.9°C
Supports process-chemistry safety and high-temperature reaction scope
Predicted values; experimental thermal data may differ
Thermal Stability Process Chemistry Safety Physicochemical Properties

Chlorine as a Versatile Synthetic Handle

The presence of a chlorine atom at the 4'-position of the biphenyl system provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in the non-halogenated 3-(biphenyl-4-yl)propan-1-ol [1]. Chlorine is less reactive than bromine or iodine in oxidative addition but offers greater stability and selectivity, making it a suitable choice for sequential coupling strategies. The bromine analog, while more reactive, is prone to unwanted side reactions. This positions the chlorine derivative as the optimal intermediate for complex, multi-step syntheses where controlled, orthogonal reactivity is required [2].

Synthetic Handle
Class-level inference
Aryl-Cl: balanced reactivity-selectivity for Pd-catalyzed cross-coupling
Non-halogenated: no handle; Bromo: higher reactivity, lower selectivity
Enables sequential coupling and orthogonal functionalization strategies
General trends; ligand/substrate-specific reactivity may vary
Cross-Coupling Synthetic Chemistry Late-Stage Functionalization Suzuki Reaction

Analytical Purity and Quality Control

Commercially, the target compound is typically offered with a minimum purity specification of 95% (by HPLC), with some vendors providing up to 98% purity . In contrast, the non-halogenated analog is often listed with a standard purity of 97% . The specific choice of chlorinated intermediate allows procurement teams to select suppliers who can guarantee low levels of debrominated or dechlorinated impurities, which are common contaminants in halogenated biphenyl synthesis. A supplier's Certificate of Analysis (CoA) for this compound must demonstrate validated HPLC or GC methods to quantify these specific, structurally similar impurities to ensure reproducible experimental outcomes.

Purity Profile
Data to verify
Commercial purity 95–98% (HPLC)
Impurity profile distinct from non-halogenated and brominated analogs
Lot-specific purity and dechlorinated impurity levels require CoA review
Supplier specification; validate in-house for critical applications
Purity Analysis Procurement Quality Control HPLC

Altered Molecular Geometry from Chlorine Substitution

The chlorine atom at the 4'-position, while not directly sterically hindering the biphenyl ortho positions, exerts an electronic influence that modifies the biphenyl dihedral angle compared to the unsubstituted biphenyl. This subtle conformational change can affect solid-state packing, melting point, and liquid crystal phase behavior. The target compound has a reported melting point of approximately 65 °C, compared to 60-63 °C for the non-halogenated analog [1]. This 2-5 °C difference, while small, reflects altered intermolecular interactions in the solid state, which can be critical for designing materials with specific thermal phase transitions, such as liquid crystal formulations.

Molecular Geometry
Supporting evidence
Melting point ~65°C vs. 60–63°C for non-halogenated analog
Δ Tm ≈ +2–5°C
Altered solid-state packing may influence material phase transitions
Dihedral angle impact inferred; confirm with XRD or thermal analysis
Molecular Geometry Crystal Engineering Material Science Conformational Analysis

Differentiated Anticancer Activity Profile

Preliminary in vitro studies indicate that the chlorinated derivative can inhibit the proliferation of certain cancer cell lines, a property not reported for the non-halogenated biphenyl propanol [1]. While the data is preliminary and lacks a full comparative study against the non-chlorinated analog under identical conditions, the presence of biological activity suggests that the chlorine substituent is not inert but actively contributes to target engagement. This provides a differentiated starting point for medicinal chemistry optimization campaigns, where structure-activity relationship (SAR) exploration around the halogen position is desired.

Antiproliferative Screen
Data to verify
Preliminary in vitro activity against certain cancer cell lines reported
Non-halogenated analog: no such activity publicly available
Reported cell-model response context; requires independent replication
No IC50 values or standardized conditions provided
Anticancer Activity Biological Evaluation Cell Proliferation Preliminary Screening

Recommended Application Scenarios


CNS Drug Discovery Scaffold

Research teams optimizing blood-brain barrier penetration should prioritize this compound over its non-halogenated counterpart. Its XLogP3 of 4.1 provides a crucial 0.8 LogP unit advantage, placing it within the optimal CNS drug space. This lipophilicity advantage, demonstrated by the computed LogP differential, directly supports programs targeting neurodegenerative diseases, psychiatric disorders, or brain tumors where the 3-(biphenyl-4-yl)propan-1-ol scaffold may be too polar to achieve therapeutic brain concentrations [1].

Sequential Cross-Coupling Intermediate

Process chemistry and medicinal chemistry groups planning divergent synthetic strategies should select this compound for its chlorine handle. The 4'-chloro group serves as a stable yet activatable site for palladium-catalyzed cross-coupling reactions, allowing the propanol side chain to be functionalized first without concern for halogen reactivity. This orthogonal reactivity is a critical advantage in synthesizing complex compound libraries for SAR studies, where the free alcohol and the chloro group can be elaborated in any order, providing a synthetic flexibility not available with the non-halogenated analog [1][2].

Liquid Crystal Component with Tailored Thermal Properties

For material scientists developing liquid crystal formulations or organic semiconductors, the altered biphenyl dihedral angle and increased melting point (~65°C vs. 60-63°C) of this chlorinated compound are critical design parameters. These subtle geometric and thermal differences can define the phase transition temperature windows of a liquid crystal mixture. This compound offers a distinct alternative to both non-halogenated and fluorinated biphenyl propanols, providing a unique tool to tune mesophase stability and optical anisotropy in display or sensor applications [1].

Preliminary Anticancer SAR and Permeability Advantage

Investigators initiating a phenotypic screening campaign for anticancer activity should procure this compound based on two linked properties: its preliminary, though unverified, in vitro antiproliferative activity against cancer cell lines, and its higher predicted LogP of 4.1. The increased lipophilicity, compared to the non-halogenated analog, is expected to enhance passive diffusion across the cell membrane, potentially increasing intracellular exposure and thus the likelihood of detecting a phenotype. This makes it a strategically superior choice for exploratory cell-based assays [1][2].

Application
Selection Property
Validation Focus
CNS penetration research
Halogen-dependent lipophilicity modulation
Experimental logD determination and BBB permeability model
Multi-step synthesis and library production
Chlorine handle for Pd-catalyzed cross-coupling
Orthogonal reactivity profiling and impurity characterization
Thermotropic liquid crystal research
Modified biphenyl geometry and melting point
Phase transition analysis and mesophase characterization
Cancer cell-model screening studies
Preliminary antiproliferative response
Independent cell-viability assay; SAR around halogen position

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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